[6-fluoro-4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone
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Description
[6-fluoro-4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone is a useful research compound. Its molecular formula is C23H18FNO3S and its molecular weight is 407.46. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Compounds with complex structures, such as fluorinated benzophenones and benzothiazoles, are synthesized and structurally analyzed to understand their chemical and physical properties. For instance, the synthesis, crystal structure, and DFT study of related compounds have been conducted to obtain boric acid ester intermediates with benzene rings, which are analyzed using techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. These studies provide insights into the molecular structure, electrostatic potential, and frontier molecular orbitals, revealing physicochemical properties of the compounds (Huang et al., 2021).
Application in Fluorescent Probes
Related fluorophores have been prepared and applied as fluorescent probes for sensing pH and metal cations, such as magnesium and zinc. These compounds exhibit high sensitivity and selectivity due to their molecular structures, making them valuable tools in biochemical and medical research (Tanaka et al., 2001).
Development of Antimicrobial Agents
Some fluorinated compounds, including benzothiazole derivatives, have been synthesized and evaluated for their antimicrobial properties. These studies aim to discover new antimicrobial agents with potential applications in treating infections caused by various bacteria and fungi, highlighting the role of such compounds in developing new therapeutic agents (Naik et al., 2022).
Antitumor Activities
Research into fluorinated 2-(4-aminophenyl)benzothiazoles has explored their cytotoxic activities in vitro, demonstrating potent anticancer properties against specific human cell lines. This line of research is critical for the development of new anticancer drugs, offering insights into the therapeutic potential of such compounds (Hutchinson et al., 2001).
Pharmaceutical Applications
The synthesis and evaluation of related compounds for their biological activities, including anticonvulsant properties, illustrate the potential pharmaceutical applications of such molecules. Studies focus on designing and testing new compounds for their effectiveness in treating diseases, thereby contributing to the advancement of medical science and therapy options (Malik & Khan, 2014).
These examples of scientific research applications of related compounds demonstrate the breadth of potential uses for "6-fluoro-4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone" and similar molecules. Their roles in structural analysis, fluorescent probing, antimicrobial and antitumor activities, and pharmaceutical development underscore their significance in advancing scientific knowledge and medical treatments.
Properties
IUPAC Name |
[6-fluoro-4-(4-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FNO3S/c1-15-3-7-17(8-4-15)23(26)22-14-25(19-10-5-16(2)6-11-19)20-13-18(24)9-12-21(20)29(22,27)28/h3-14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCUCPGYIYAOXPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.